molecular formula C11H8N2O B13690718 4-(2-Methyl-5-oxazolyl)benzonitrile

4-(2-Methyl-5-oxazolyl)benzonitrile

Cat. No.: B13690718
M. Wt: 184.19 g/mol
InChI Key: FWRINDMATWDKNI-UHFFFAOYSA-N
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Description

4-(2-Methyl-5-oxazolyl)benzonitrile is a chemical compound that features a benzonitrile group attached to an oxazole ring The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-5-oxazolyl)benzonitrile typically involves the formation of the oxazole ring followed by the introduction of the benzonitrile group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-5-oxazolecarboxylic acid with a suitable nitrile source can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-5-oxazolyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

4-(2-Methyl-5-oxazolyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-5-oxazolyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-5-oxazolyl)naphthalic anhydride
  • 2-Methyl-5-oxazolecarboxylic acid
  • 4-(2-Methyl-5-oxazolyl)phenol

Uniqueness

4-(2-Methyl-5-oxazolyl)benzonitrile is unique due to the presence of both the oxazole ring and the benzonitrile group, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

4-(2-methyl-1,3-oxazol-5-yl)benzonitrile

InChI

InChI=1S/C11H8N2O/c1-8-13-7-11(14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3

InChI Key

FWRINDMATWDKNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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